Galantamine Hydrobromide

Description

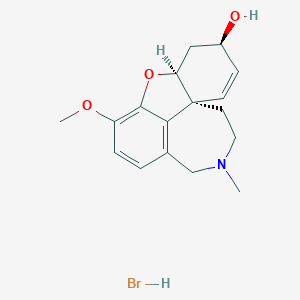

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-XPSHAMGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-04-4, 193146-85-9 | |

| Record name | Galantamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Galantamine Hydrobromide in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of galantamine hydrobromide, a key therapeutic agent in the management of mild to moderate Alzheimer's disease. Galantamine exhibits a unique dual mechanism, functioning as both a reversible, competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action synergistically enhances cholinergic neurotransmission, which is significantly impaired in the Alzheimer's brain.[1][2][3][4] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Acetylcholinesterase Inhibition

Galantamine's primary and most well-understood mechanism is the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By impeding AChE activity, galantamine increases the concentration and prolongs the availability of ACh to stimulate both nicotinic and muscarinic receptors, thereby compensating for the loss of cholinergic neurons characteristic of Alzheimer's disease.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been quantified through various in vitro studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature.

| Enzyme | Species/Source | Inhibition Constant (Ki) | Reference |

| AChE | Rat Brain | 7.1 µg/g | |

| AChE | Mouse Brain | 8.3 µg/g | |

| AChE | Rabbit Brain | 19.1 µg/g |

| Enzyme | Species/Source | IC50 Value | Reference |

| AChE | Not Specified | 0.31 µg/mL | |

| BuChE | Not Specified | 9.9 µg/mL | |

| AChE | Normal Human Brain Cortex | 5130 ± 630 nM | |

| BuChE | Normal Human Serum | Not Determined | |

| AChE | Guinea Pig Brain | 16.9 ± 9.8 µM | |

| AChE | Guinea Pig Blood | 1.8 ± 0.38 µM |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a standard colorimetric method for determining AChE activity and inhibition.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of DTNB solution, and 10 µL of the galantamine solution (or vehicle for control).

-

Enzyme Addition: Add 10 µL of the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of galantamine. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its role as an AChE inhibitor, galantamine acts as a positive allosteric modulator (PAM) on various subtypes of neuronal nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that sensitizes the receptor to its natural ligand, ACh. This allosteric modulation increases the probability of channel opening and can slow down receptor desensitization, further enhancing cholinergic signaling.

Quantitative Data on nAChR Potentiation

The potentiation of nAChR subtypes by galantamine is concentration-dependent and often exhibits a bell-shaped response curve.

| nAChR Subtype | Agonist | Galantamine Concentration for Max. Potentiation | Maximum Potentiation (%) | Reference |

| Human α3β4 | Acetylcholine | 0.1 - 1 µM | Not specified | |

| Human α4β2 | Acetylcholine | 0.1 - 1 µM | Not specified | |

| Human α6β4 | Acetylcholine | 0.1 - 1 µM | Not specified | |

| Human α7/5-HT3 chimera | Acetylcholine | 0.1 - 1 µM | Not specified | |

| Human α7 | Acetylcholine (250 µM) | 0.1 µM | 22% | |

| Torpedo (muscular) | Acetylcholine (50 µM) | 1 µM | 35% | |

| SH-SY5Y cells (endogenous) | Nicotine | 1 µM | ~32% |

The Controversy: Positive Modulator or Inhibitor?

It is crucial to note that the allosteric effect of galantamine is complex and subject to some debate in the scientific literature. While several studies demonstrate its potentiating effects at lower micromolar concentrations (0.1-1 µM), other research suggests that at higher concentrations (>10 µM), galantamine can act as an inhibitor of nAChRs, possibly through an open-channel pore blockade mechanism. Furthermore, some studies have failed to observe positive allosteric modulation at specific, highly prevalent nAChR subtypes in the brain, such as α4β2 and α7, under their experimental conditions. This highlights the need for further research to fully delineate the subtype-specific and concentration-dependent effects of galantamine on nAChRs.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to agonist application, with and without galantamine.

Materials:

-

Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External (recording) solution (e.g., containing in mM: 150 NaCl, 2.8 KCl, 10 HEPES, 2 CaCl2, pH 7.2).

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 11 EGTA, 1 CaCl2, 10 HEPES, 2 Mg-ATP, pH 7.2).

-

Acetylcholine (or other nAChR agonist) solutions.

-

This compound solutions.

Procedure:

-

Cell Preparation: Culture and prepare the cells expressing the target nAChR subtype. For oocytes, inject cRNA encoding the receptor subunits.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nAChR agonist via the perfusion system and record the resulting inward current.

-

Co-application of Galantamine: Apply the agonist in the presence of varying concentrations of galantamine and record the current responses.

-

Data Analysis: Compare the peak amplitude and kinetics of the agonist-evoked currents in the absence and presence of galantamine to determine the degree of potentiation or inhibition.

Downstream Signaling Pathways and Cellular Responses

The dual action of galantamine on the cholinergic system triggers a cascade of downstream cellular events that are thought to contribute to its therapeutic effects.

Increased Neurotransmitter Release

The potentiation of presynaptic nAChRs by galantamine can enhance the release of several neurotransmitters, including:

-

Acetylcholine: Creating a positive feedback loop.

-

Glutamate: The primary excitatory neurotransmitter in the brain.

-

GABA: The primary inhibitory neurotransmitter.

-

Dopamine and Norepinephrine: Catecholamines involved in mood, attention, and executive function.

This modulation of multiple neurotransmitter systems may underlie some of the cognitive and behavioral benefits observed with galantamine treatment.

Modulation of Intracellular Calcium Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. The potentiation of these receptors by galantamine can therefore lead to enhanced increases in intracellular calcium concentrations. This can influence a variety of calcium-dependent signaling pathways involved in synaptic plasticity, gene expression, and cell survival.

Experimental Protocol: Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to nAChR activation.

Materials:

-

SH-SY5Y neuroblastoma cells or other suitable cell line.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Fluorescence microscope with an appropriate filter set and a digital camera.

-

Image analysis software.

-

Nicotine or other nAChR agonist solutions.

-

This compound solutions.

Procedure:

-

Cell Plating: Plate cells on glass coverslips and allow them to adhere and grow.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

-

De-esterification: Wash the cells with fresh HBSS and incubate for a further period (e.g., 30 minutes) to allow for the complete de-esterification of the dye within the cells.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

-

Stimulation: Perfuse the cells with the nAChR agonist alone, and then in combination with galantamine.

-

Data Acquisition: Record the fluorescence intensity changes over time.

-

Data Analysis: For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Quantify the peak and duration of the calcium transients in response to agonist and agonist plus galantamine.

Conclusion

This compound's therapeutic efficacy in Alzheimer's disease stems from its sophisticated, dual mechanism of action. By concurrently inhibiting acetylcholinesterase and positively modulating nicotinic acetylcholine receptors, galantamine provides a multi-pronged approach to enhancing cholinergic neurotransmission. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the nuances of this important therapeutic agent and to develop novel treatments for neurodegenerative diseases. The existing controversy regarding its effects on specific nAChR subtypes underscores the importance of continued investigation into its complex pharmacology.

References

- 1. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. go.drugbank.com [go.drugbank.com]

The Dual Cholinergic and Nicotinic Modulatory Effects of Galantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galantamine is a well-established therapeutic agent for Alzheimer's disease, exhibiting a unique dual mechanism of action. It functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to increased levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Beyond its role as an AChE inhibitor, galantamine also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[3][4] This allosteric potentiation sensitizes nAChRs to their endogenous ligand, ACh, increasing the probability of channel opening and slowing receptor desensitization.[4] This technical guide provides an in-depth overview of the cholinergic and nicotinic receptor modulation by galantamine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Acetylcholinesterase Inhibition

Galantamine's primary and most well-characterized mechanism of action is the inhibition of acetylcholinesterase. By reversibly binding to the active site of AChE, galantamine prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic signaling.

Quantitative Data: AChE Inhibition

The inhibitory potency of galantamine against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme and the specific experimental conditions.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 410 nM | Not Specified | |

| IC50 | 0.31 µg/mL | Not Specified | |

| IC50 | 4.1 x 10-7 M | Mouse Cortical Homogenates | |

| IC50 | 5130 ± 630 nM | Human Brain Cortex | |

| IC50 | 4960 ± 450 nM | Human Brain Cortex | |

| IC50 | 1.27 ± 0.21 µM | Not Specified |

Experimental Protocol: Ellman's Method for AChE Activity

The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.

Principle:

This assay utilizes the substrate acetylthiocholine (ATCI), which is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE solution (e.g., from human red blood cells or brain homogenates)

-

Galantamine or other test inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (e.g., galantamine at various concentrations).

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Ellman's Method

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Nicotinic Acetylcholine Receptor Modulation

In addition to AChE inhibition, galantamine allosterically modulates nAChRs, enhancing their response to acetylcholine. This positive allosteric modulation is a key aspect of its therapeutic profile. Galantamine has been shown to potentiate several nAChR subtypes, including α7, α4β2, α3β4, and α6β4.

Quantitative Data: nAChR Potentiation

The potentiation of nAChR activity by galantamine can be quantified by measuring the increase in agonist-induced currents or the shift in the agonist's EC50 value.

| nAChR Subtype | Parameter | Agonist | Galantamine Concentration | Effect | Reference |

| Human α7 | EC50 Shift | Acetylcholine | 100 nM | Shifted from 305 µM to 189 µM | |

| Human α7 | Current Increase | 250 µM Acetylcholine | 100 nM | 22% increase | |

| Human α4β2 | Current Increase | Acetylcholine | 10-7 - 10-6 M | Potentiation | |

| Human α3β4, α4β2, α6β4, and chimeric α7/5-HT3 | Potentiation Window | Agonist | 0.1 - 1 µM | Potentiation | |

| SH-SY5Y cells (express α3, α5, α7, β2, β4) | Intracellular Ca2+ Increase | Nicotine | 1 µM | Maximum enhancement | |

| SH-SY5Y cells | [3H]Noradrenaline Release | Nicotine | 1 µM | Maximum enhancement |

Experimental Protocols

This technique is the gold standard for studying the effects of compounds on ion channel function, including the potentiation of nAChRs by galantamine.

Principle:

A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the nAChR subtype of interest. The membrane patch under the pipette tip is then ruptured by applying suction, allowing electrical access to the entire cell. The membrane potential is clamped at a set voltage, and the currents flowing through the ion channels in response to the application of an agonist (e.g., acetylcholine) are recorded. The effect of a modulator like galantamine is assessed by co-applying it with the agonist and observing changes in the current response.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits, or Xenopus oocytes injected with cRNA)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal (pipette) solution (e.g., containing KCl or K-gluconate, MgCl2, EGTA, HEPES, ATP, GTP)

-

Acetylcholine or other nAChR agonist

-

Galantamine

Procedure:

-

Cell Preparation: Plate the cells expressing the target nAChR onto coverslips a few days before the recording.

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Lower the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane by applying a brief pulse of strong suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a sub-maximal concentration of the nAChR agonist (e.g., acetylcholine) to elicit a baseline current response.

-

Co-apply the same concentration of the agonist with various concentrations of galantamine.

-

Wash out the drugs with the external solution between applications.

-

-

Data Analysis: Measure the peak amplitude and/or the total charge transfer of the agonist-evoked currents in the absence and presence of galantamine. An increase in these parameters in the presence of galantamine indicates positive allosteric modulation.

Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing nAChR modulation using whole-cell patch-clamp.

This assay is used to determine the binding affinity of a ligand to a receptor. For an allosteric modulator like galantamine, competition binding assays can be used to determine if it binds to the same site as the orthosteric agonist.

Principle:

A radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) is incubated with a preparation of membranes from cells or tissues expressing the receptor. The amount of radioligand bound to the receptor is measured. In a competition assay, increasing concentrations of an unlabeled compound (the competitor, e.g., galantamine) are added to see if it displaces the radioligand. If galantamine does not displace the radioligand, it suggests it binds to an allosteric site.

Materials:

-

Membrane preparation from cells or tissue expressing the nAChR of interest

-

Radiolabeled nAChR ligand (e.g., [3H]cytisine, [3H]methyllycaconitine, [3H]epibatidine)

-

Unlabeled nAChR ligand for determining non-specific binding (e.g., nicotine)

-

Galantamine

-

Binding buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of galantamine. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

-

Equilibration: Incubate the mixture for a specific time at a specific temperature to allow binding to reach equilibrium (e.g., 75 minutes at 4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptors and the bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the galantamine concentration. If galantamine displaces the radioligand, an IC50 value can be calculated. If not, it supports an allosteric binding site.

Workflow for Radioligand Binding Assay

Caption: Workflow for assessing receptor binding using a radioligand assay.

Downstream Signaling Pathways

The potentiation of nAChRs by galantamine leads to the activation of downstream signaling cascades, primarily initiated by an influx of cations, including Na+ and Ca2+, through the receptor channel.

Calcium Signaling

Activation of nAChRs, particularly the α7 subtype which has high calcium permeability, leads to an increase in intracellular calcium concentration. This occurs through:

-

Direct Ca2+ influx through the nAChR channel.

-

Depolarization-induced Ca2+ influx through voltage-gated calcium channels (VGCCs) which are activated by the initial Na+ influx and membrane depolarization.

-

Calcium-induced calcium release (CICR) from intracellular stores, such as the endoplasmic reticulum, via ryanodine receptors (RyRs) and inositol triphosphate receptors (IP3Rs).

This elevation in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways.

Signaling Pathway of nAChR-Mediated Calcium Influx

Caption: nAChR-mediated calcium signaling pathway potentiated by galantamine.

Neurotransmitter Release

Presynaptically located nAChRs play a crucial role in modulating the release of various neurotransmitters. The enhanced influx of Ca2+ into the presynaptic terminal following nAChR potentiation by galantamine facilitates the fusion of synaptic vesicles with the presynaptic membrane, leading to increased neurotransmitter release. This includes the release of acetylcholine itself, as well as other neurotransmitters like dopamine and norepinephrine.

Logical Flow of Galantamine's Dual Action

Caption: Logical flow diagram illustrating the dual mechanism of action of galantamine.

Conclusion

Galantamine's therapeutic efficacy is derived from its multifaceted mechanism of action, encompassing both the inhibition of acetylcholinesterase and the positive allosteric modulation of nicotinic acetylcholine receptors. This dual action synergistically enhances cholinergic neurotransmission, a key therapeutic target in Alzheimer's disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the complex pharmacology of galantamine and similar dual-action compounds. The provided visualizations of signaling pathways and experimental workflows offer a clear framework for conceptualizing and investigating these mechanisms. Further research into the subtype selectivity of galantamine's nAChR modulation and the downstream consequences of this potentiation will continue to refine our understanding of its therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Memory-Enhancer: An In-depth Technical Guide to the Early Discovery and Isolation of Galantamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early discoveries and isolation methods of galantamine, an alkaloid that has become a cornerstone in the symptomatic treatment of Alzheimer's disease. We will explore the pioneering research that first identified this valuable compound in natural sources, detail the foundational experimental protocols for its extraction, and present comparative quantitative data on its prevalence in various plant species.

The Genesis of Galantamine: A Tale of Two Discoveries

The story of galantamine's discovery unfolds in the mid-20th century, with independent findings in the Soviet Union and Japan. In the late 1940s, Soviet scientists Mashkovsky and Kruglikova-Leva were investigating the pharmacological properties of alkaloids from the common snowdrop, Galanthus nivalis. Their work, published in 1951, laid the groundwork for the subsequent isolation and characterization of the active compound.[1]

The definitive isolation and structural elucidation of galantamine were achieved in 1952 by the Soviet chemists Proskurnina and Yakovleva from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[2][3][4] Unbeknownst to them, Japanese researchers were simultaneously isolating the same alkaloid from the red spider lily, Lycoris radiata.

These initial discoveries sparked further investigation into the Amaryllidaceae family, revealing a host of plant species containing this promising acetylcholinesterase inhibitor.

Key Natural Sources of Galantamine

Early research quickly identified several members of the Amaryllidaceae family as potent sources of galantamine. The primary species of interest during the initial phase of discovery and development are outlined below.

| Plant Species | Common Name | Plant Part(s) with Highest Concentration |

| Galanthus woronowii | Caucasian Snowdrop | Bulbs |

| Galanthus nivalis | Common Snowdrop | Bulbs and Leaves |

| Leucojum aestivum | Summer Snowflake | Bulbs and Leaves |

| Narcissus species (e.g., N. pseudonarcissus) | Daffodil | Bulbs |

| Lycoris radiata | Red Spider Lily | Bulbs |

Quantitative Analysis of Galantamine Content in Natural Sources

The concentration of galantamine varies significantly between species, the part of the plant, geographical location, and even the time of harvesting. The following table summarizes representative data on galantamine content from various studies. It is important to note that much of the detailed quantitative analysis was conducted in the decades following the initial discovery, benefiting from advancements in analytical techniques.

| Plant Species | Plant Part | Galantamine Content (% of dry weight) | Reference |

| Galanthus woronowii | Bulbs | ~0.04% | |

| Galanthus woronowii | Leaves | ~0.07% | |

| Galanthus nivalis | Bulbs | ~0.04% | |

| Galanthus nivalis | Leaves | ~0.07% | |

| Galanthus elwesii | Bulbs | ~0.045% | |

| Galanthus elwesii | Leaves | ~0.082% | |

| Leucojum aestivum | Bulbs | 0.0028 - 0.2104% | |

| Narcissus pseudonarcissus 'Carlton' | Bulbs | Data not available in % | |

| Sternbergia lutea subsp. sicula | Bulbs | 0.0165% |

Experimental Protocols: The Art of Alkaloid Isolation

Representative Early Isolation Protocol for Galantamine from Galanthus Bulbs

Objective: To isolate crude galantamine from dried and powdered Galanthus bulbs.

Materials and Reagents:

-

Dried and powdered Galanthus bulbs

-

Ethanol (95%)

-

5% Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

25% Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Extraction: a. A known quantity of dried, powdered Galanthus bulbs is subjected to percolation with 95% ethanol at room temperature. b. The ethanolic extract is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Liquid-Liquid Extraction: a. The crude extract is dissolved in 5% hydrochloric acid to protonate the alkaloids, rendering them water-soluble. b. The acidic aqueous solution is then washed with chloroform in a separatory funnel to remove non-basic compounds, which remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained. c. The aqueous phase is then basified to a pH of 9-11 with 25% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. d. The now basic aqueous solution is extracted multiple times with chloroform. The chloroform layers, containing the free-base alkaloids, are combined.

-

Drying and Concentration: a. The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water. b. The dried chloroform solution is filtered and then concentrated under reduced pressure to yield a crude alkaloid mixture containing galantamine.

-

Early Purification Techniques: a. In the early days of galantamine research, purification of the crude alkaloid mixture would have been achieved through techniques such as recrystallization from a suitable solvent or column chromatography using alumina or silica gel. The choice of solvent for recrystallization would have been determined empirically to achieve the best separation of galantamine from other co-extracted alkaloids.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the logical flow of the early acid-base extraction protocol for isolating galantamine.

Caption: Early Galantamine Isolation Workflow.

This guide provides a comprehensive overview of the foundational research into the discovery and isolation of galantamine. The pioneering work of Soviet and Japanese scientists in the mid-20th century, coupled with classic chemical extraction techniques, paved the way for the development of a critical therapeutic agent for Alzheimer's disease. Further research and technological advancements have since refined these early methods, but the fundamental principles established by these early pioneers remain a testament to their scientific ingenuity.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Galantamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Galantamine, a tertiary alkaloid originally isolated from the snowdrop flower, has carved a significant niche in the therapeutic landscape of Alzheimer's disease. Its multifaceted mechanism of action, encompassing both competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), has spurred extensive research into its structure-activity relationships (SAR). This technical guide delves into the core principles governing the biological activity of galantamine and its analogs, providing a comprehensive resource for researchers engaged in the development of novel neurotherapeutics.

Core Structure and Key Pharmacophoric Features

The tetracyclic core of galantamine, comprising a dibenzofuran moiety fused to a hydroazepine ring, provides the fundamental scaffold for its biological activity. Key structural features that are critical for its interaction with AChE and nAChRs include:

-

The Tertiary Amine: The N-methyl group on the hydroazepine ring is crucial for the cationic interaction with the anionic subsite of AChE.

-

The Hydroxyl Group: The secondary alcohol on the cyclohexene ring forms a key hydrogen bond with glutamate 202 in the active site gorge of AChE.[1]

-

The Methoxy Group: The methoxy group on the aromatic ring contributes to the overall binding affinity through hydrophobic interactions.

-

The Dibenzofuran Ring System: This rigid system properly orients the key interacting groups within the active site of AChE.

Structure-Activity Relationship of Galantamine Analogs

Systematic modifications of the galantamine scaffold have yielded a wealth of SAR data, providing insights into the structural requirements for optimal activity and selectivity.

Modifications of the Hydroazepine Ring (D-Ring)

Alterations to the D-ring have a profound impact on activity. N-demethylation to norgalantamine generally reduces AChE inhibitory potency. However, substitution at the nitrogen with various alkyl or aryl groups can either enhance or diminish activity, depending on the nature of the substituent. Some peptide-norgalantamine hybrids have shown significantly lower toxicity compared to galantamine itself.[2]

Modifications of the Cyclohexene Ring (C-Ring)

The allylic hydroxyl group is a critical determinant of AChE inhibitory activity, participating in a key hydrogen bond within the enzyme's active site.[1] Modifications at this position, such as esterification or etherification, have been explored to introduce additional functionalities. For instance, introducing a benzylpyridine ring to the hydroxyl group has led to dual inhibitors of both AChE and butyrylcholinesterase (BChE).[3]

D-Ring Opened Analogs

Several studies have focused on synthesizing analogs where the D-ring is opened, resulting in flexible dibenzofuran or carbazole derivatives.[4] This approach aims to develop multifunctional agents that not only inhibit cholinesterases but also possess other neuroprotective properties, such as the inhibition of amyloid-beta (Aβ) aggregation.

Dimeric and Hybrid Analogs

To enhance binding affinity and target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, dimeric galantamine analogs linked by alkylene chains have been synthesized. Furthermore, hybrid molecules combining the galantamine scaffold with other pharmacophores, such as tacrine or curcumin, have been developed as dual-site inhibitors with potential multi-target effects.

Quantitative Analysis of Biological Activity

The biological activity of galantamine and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against AChE and BChE. The allosteric potentiation of nAChRs is also a key parameter.

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities of Galantamine and Selected Analogs

| Compound | Modification | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |

| Galantamine | - | 0.35 - 2.054 | 18.13 - 18.6 | ~9 - 53 |

| Norgalantamine | N-demethylation | 0.23 | - | - |

| Sanguinine | Galantamine analog | 0.28 | - | - |

| D-Ring Opened Analogs | ||||

| Compound 3 (Fang et al., 2014) | Dibenzofuran with nitrate | 0.18 ± 0.04 | 10.08 ± 7.7 | ~56 |

| Compound 5 (Fang et al., 2014) | Carbazole with nitrate | Potent | - | - |

| Dimeric Analogs | ||||

| Heterodimer 6b (bis-galantamine) | Alkylene linked | More potent than galantamine | - | - |

| Heterodimer 6c (bis-galantamine) | Alkylene linked | More potent than galantamine | - | - |

| Hybrid Analogs | ||||

| Galantamine-Curcumin Hybrid (Best performing) | Curcumin fragment linked | ~0.011 (186x > Galantamine) | - | - |

| Tacrine-Sulfonamide Hybrid (VIIIg) | Tacrine-sulfonamide | 0.009 | - | - |

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate). The data presented here is a compilation from various sources for comparative purposes.

Key Signaling Pathways Modulated by Galantamine and Analogs

Beyond direct enzyme inhibition, the neuroprotective effects of galantamine are mediated through the modulation of several intracellular signaling pathways, primarily initiated by its allosteric potentiation of nAChRs.

The Cholinergic Anti-Inflammatory Pathway

Galantamine's activation of α7 nAChRs triggers the cholinergic anti-inflammatory pathway, a key mechanism for its neuroprotective effects. This pathway involves the recruitment of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 can then modulate the expression of genes involved in inflammation. A critical downstream effect is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

References

- 1. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of galantamine analogues for cognitive improvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of D-ring opened galantamine analogs as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

galantamine hydrobromide's impact on amyloid-beta plaque formation

An In-Depth Technical Guide on the Impact of Galantamine Hydrobromide on Amyloid-Beta Plaque Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galantamine, a drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD), exhibits a multifaceted mechanism of action that extends beyond its primary role as an acetylcholinesterase (AChE) inhibitor.[1][2] A substantial body of preclinical evidence suggests that galantamine may directly and indirectly influence the pathophysiology of AD by impacting the production, aggregation, and clearance of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in AD brains. This technical guide synthesizes the current understanding of galantamine's effects on Aβ plaque formation, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the complex signaling pathways involved. The evidence points towards potential disease-modifying properties of galantamine, warranting further investigation.

Core Mechanisms of Action Beyond Acetylcholinesterase Inhibition

While the symptomatic benefit of galantamine in AD is largely attributed to its reversible, competitive inhibition of AChE, which increases acetylcholine levels in the synaptic cleft, its impact on amyloid pathology is primarily linked to its function as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Galantamine binds to an allosteric site on nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and AD pathology. This binding potentiates the receptor's response to acetylcholine, leading to several downstream effects that counter Aβ-related pathology.

-

Neuroprotection: Galantamine's modulation of α7 nAChRs has been shown to protect neurons against Aβ-enhanced glutamate toxicity. This neuroprotective effect is mediated, at least in part, by the α7 nAChR-PI3K-Akt signaling cascade.

-

Modulation of APP Processing: Activation of nAChRs can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. Studies have shown that galantamine treatment increases the release of the soluble, neuroprotective sAPPα fragment, thereby reducing the substrate available for β-secretase (BACE1) and subsequent Aβ production.

-

Enhanced Aβ Clearance: Galantamine stimulates microglial α7 nAChRs, enhancing their ability to phagocytose and clear Aβ deposits. This process involves sensitizing the receptors to choline, leading to Ca2+ influx and subsequent activation of calmodulin-dependent pathways that reorganize the actin cytoskeleton for phagocytosis.

Direct Interaction with Amyloid-Beta

Beyond receptor modulation, galantamine has been shown to directly interfere with Aβ aggregation.

-

Inhibition of Aggregation: In vitro studies demonstrate that galantamine inhibits the aggregation of both Aβ1-40 and Aβ1-42 in a concentration-dependent manner. Electron microscopy reveals that in the presence of galantamine, Aβ fibrils are disordered and clumped, suggesting an alteration of the typical fibrillization process.

-

Binding Interactions: Molecular dynamics simulations indicate that galantamine interacts with the central (Lys16-Ala21) and C-terminal (Ile31-Val36) regions of the Aβ peptide dimer. This binding disrupts key interactions, such as π-π stacking between Phe19 residues, that are critical for the formation of stable β-sheets and subsequent oligomerization into neurotoxic species.

Modulation of Autophagy and Oxidative Stress

Galantamine also exerts protective effects by influencing cellular stress and degradation pathways that are dysregulated in AD.

-

Autophagy Regulation: Aβ can induce excessive and cytostatic autophagy in neuronal cells. Galantamine inhibits this process by downregulating NOX4 expression, which in turn reduces the accumulation of reactive oxygen species (ROS) that trigger excessive autophagy. Conversely, other studies show galantamine can enhance autophagy, leading to the degradation of Aβ. It promotes the expression of α7nAChR, which then acts as a cargo carrier, binding to both Aβ and the autophagosome marker LC3, facilitating the sequestration and clearance of Aβ. This dual role suggests a normalizing effect on a dysregulated autophagic system.

-

Reduction of Oxidative Stress: Aβ peptides induce oxidative stress by increasing ROS production. Galantamine has been shown to prevent this, protecting against lipid peroxidation and the depletion of the antioxidant glutathione (GSH) in neurons.

Quantitative Data on Galantamine's Effects

The following tables summarize quantitative findings from key preclinical studies, highlighting galantamine's impact on Aβ pathology and related cellular processes.

Table 1: In Vitro Studies

| Model System | Galantamine Concentration | Outcome Measure | Result | Citation |

| SH-SY5Y Cells | 0.3 µM | Aβ Release & BACE1 Expression | Significant decrease after 6, 12, and 24h | |

| SH-SY5Y Cells | 0.9 µM / 10 µM | Aβ Secretion | Further decrease (via non-amyloidogenic pathway) | |

| SH-SY5Y Cells | 10 µM | sAPPα Release | ~3-fold increase after 2h | |

| SH-SY5Y Cells | Not specified | Aβ1-40 Induced Cytotoxicity | Reduction in cytotoxicity (MTT & LDH assays) | |

| PC12 Cells | 40 µM | Aβ-induced Apoptosis | Reduced number of condensed/apoptotic cells | |

| Rat Microglia | 1 µM | Aβ42 Phagocytosis | Maximal enhancement | |

| ELISA Assay | 1000 µM | Aβ Aggregation Inhibition | 61.4% (Aβ1-40), 69.8% (Aβ1-42) |

Table 2: In Vivo Studies

| Animal Model | Galantamine Dosage | Duration | Outcome Measure | Result | Citation |

| APP/PS1 Mice | 5 mg/kg, i.p., twice daily | 8 weeks | Hippocampal Amyloid Load | Reduced total area of amyloid load | |

| 5XFAD Mice | 14 mg/kg/day (low dose) | Chronic | Brain Plaque Density | Significantly lower plaque density | |

| 5XFAD Mice | 26 mg/kg/day (high dose) | Chronic | Brain Plaque Density | Significantly larger reduction vs. low dose | |

| Aβ42-injected Rats | 1 or 5 mg/kg, i.p., daily | 14 days | Hippocampal Aβ Amount | Significant, dose-dependent reduction | |

| APPswe Mice | Not specified | 10 days | Cortical Synaptophysin | Increased levels |

Experimental Protocols & Methodologies

The findings described are derived from a range of established experimental models and techniques designed to replicate and measure aspects of AD pathology.

Key Experimental Models

-

Transgenic Mouse Models:

-

APP/PS1 Mice: These mice co-express a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop Aβ plaques and age-related cognitive deficits, modeling key aspects of AD.

-

5XFAD Mice: This model expresses five familial AD mutations in APP and PS1, leading to an aggressive and rapid accumulation of Aβ plaques starting at 2 months of age.

-

Tg2576 (APPswe) Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to elevated Aβ levels and plaque formation at around 9-12 months of age.

-

-

Cell Culture Models:

-

SH-SY5Y Human Neuroblastoma Cells: A widely used cell line in neurobiology research. When differentiated, these cells exhibit neuron-like characteristics and are used to study APP processing, Aβ production, and neurotoxicity.

-

PC12 Cells: Derived from a rat pheochromocytoma, these cells are used to study neuronal apoptosis and autophagy in response to toxic stimuli like Aβ.

-

Primary Microglia: Isolated directly from rodent brains, these cells are the primary immune cells of the CNS and are used to study the phagocytosis and clearance of Aβ.

-

Methodologies for Assessing Aβ Pathology

-

Immunohistochemistry (IHC) & Thioflavin-S Staining: Used to visualize and quantify Aβ plaques in brain tissue sections. IHC uses antibodies specific to Aβ, while Thioflavin-S is a fluorescent dye that binds to the β-sheet structure of amyloid fibrils.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method used to measure the concentration of soluble and insoluble Aβ species (e.g., Aβ1-40 and Aβ1-42) in cell culture media or brain homogenates.

-

Western Blotting: Used to detect and quantify specific proteins, such as APP, BACE1, sAPPα, and markers of apoptosis (cleaved caspase-3) or autophagy (LC3).

-

Behavioral Testing (e.g., Morris Water Maze): Assesses spatial learning and memory in rodent models. Improved performance in treated animals can be correlated with reduced neuropathology.

Conclusion and Future Directions

The evidence strongly indicates that this compound's impact on Alzheimer's disease extends beyond symptomatic relief through acetylcholinesterase inhibition. Its allosteric potentiation of nicotinic acetylcholine receptors initiates a cascade of neuroprotective effects, including a shift towards non-amyloidogenic APP processing, enhancement of microglial Aβ clearance, and protection against Aβ-induced toxicity. Furthermore, direct interactions with the Aβ peptide can inhibit the formation of neurotoxic aggregates.

For drug development professionals, these findings position galantamine as a valuable reference compound with potential disease-modifying properties. The multifaceted nature of its action underscores the potential of targeting nAChRs as a therapeutic strategy in AD. Future research should focus on:

-

Clinical Biomarker Studies: Investigating whether the Aβ-lowering effects observed in preclinical models translate to human patients, using CSF or PET imaging biomarkers.

-

Optimizing nAChR Modulation: Designing novel compounds that selectively and more potently modulate specific nAChR subtypes (e.g., α7) to maximize Aβ clearance and neuroprotective effects while minimizing cholinergic side effects.

-

Combination Therapies: Exploring the synergistic potential of galantamine with direct anti-amyloid agents (e.g., monoclonal antibodies) to simultaneously enhance clearance and reduce production and aggregation.

References

Foundational Research on Galantamine's Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the blood-brain barrier (BBB) permeability of galantamine, a key therapeutic agent for Alzheimer's disease. The following sections detail galantamine's physicochemical properties, quantitative permeability data from in vivo studies, and the experimental protocols utilized in this research. The primary mechanism of transport across the BBB is also discussed.

Physicochemical Properties of Galantamine

Galantamine's ability to cross the blood-brain barrier is fundamentally linked to its physicochemical characteristics. It is a tertiary alkaloid, and its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 287.36 g/mol | N/A |

| pKa | 8.2 | [1] |

| LogP (n-octanol/water) | 1.1 (at pH 12.0) | [1] |

| Aqueous Solubility | 31 mg/mL (at pH 6.0) | [1] |

| Biopharmaceutics Classification System (BCS) | Class I (High Solubility, High Permeability) | [1] |

These properties, particularly its moderate lipophilicity and high permeability, strongly indicate that galantamine is well-suited to passively diffuse across the lipid membranes of the blood-brain barrier.

Quantitative In Vivo Permeability Data

In vivo studies have been conducted to quantify the extent of galantamine's penetration into the central nervous system. The key parameters from these studies are presented below.

| Parameter | Species | Value | Reference |

| Brain-to-Plasma Concentration Ratio (Kp) | Mouse | 2.10 | [2] |

| Blood-to-Plasma Concentration Ratio | Human | 1.2 | |

| Tissue Distribution | Rat | Highest levels in kidney and liver, with brain accumulation similar to other parenchymatous organs. Unchanged galantamine distribution was more pronounced in the brain than its metabolites. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in the foundational in vivo studies of galantamine's BBB permeability.

In Vivo Brain and Tissue Distribution Study in Mice

Objective: To determine the pharmacokinetic profile and tissue distribution of galantamine, including its concentration in the brain, after intravenous administration in mice.

Experimental Workflow:

Methodology:

-

Animal Model: Male mice were used for the study.

-

Drug Administration: Galantamine was administered intravenously (i.v.) at doses of 4, 6, and 8 mg/kg.

-

Sample Collection: At various time points post-administration, blood samples were collected to obtain plasma. Brain, kidney, liver, diaphragm, and lung tissues were also harvested.

-

Sample Preparation:

-

Brain tissue was homogenized (1:4 w/v) in phosphate buffer.

-

Galantamine was extracted from plasma and tissue homogenates.

-

-

Analytical Method: The concentration of galantamine in the extracts was determined using a reverse-phase high-performance liquid chromatography (HPLC) system with fluorescence detection.

-

Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the concentration of galantamine in the brain tissue by its concentration in the plasma at the same time point.

In Vivo Tissue Distribution Study of Radiolabeled Galantamine in Rats

Objective: To investigate the distribution and elimination of radiolabeled galantamine and its metabolites in various tissues, including the brain, after oral and intravenous administration in rats.

Experimental Workflow:

Methodology:

-

Animal Model: Male and female SPF Wistar rats were used.

-

Drug Administration: 3H-labeled galantamine was administered both orally and intravenously.

-

Sample Collection: At various time intervals post-dosing, animals were decapitated, and blood and a wide range of tissues, including the brain, were collected.

-

Sample Preparation: Tissues were homogenized.

-

Analytical Method:

-

Total radioactivity (non-volatile radioactivity, NVR) in plasma, blood, and tissue homogenates was measured.

-

The concentration of unchanged galantamine was determined by a validated HPLC assay in plasma and selected tissue homogenates, including the brain.

-

-

Data Analysis: The distribution of unchanged galantamine and its metabolites across different tissues was evaluated over time to understand its penetration and retention in the brain.

Mechanism of Blood-Brain Barrier Transport

The available evidence strongly suggests that passive diffusion is the primary mechanism by which galantamine crosses the blood-brain barrier. This is supported by:

-

Physicochemical Properties: As a BCS Class I drug with high solubility and permeability, and moderate lipophilicity, galantamine is well-suited for transcellular passive diffusion across the lipid-rich endothelial cells of the BBB.

-

Lack of P-glycoprotein Efflux: Studies have shown that monomeric galantamine does not significantly inhibit P-glycoprotein (P-gp) efflux, a major mechanism that removes drugs from the brain. This indicates that galantamine is not a significant substrate for this efflux transporter, which would otherwise limit its brain penetration.

The proposed mechanism of passive diffusion is illustrated in the following diagram.

References

Exploratory Studies of Galantamine for Non-Alzheimer's Neuropathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine, a well-established treatment for Alzheimer's disease, is garnering increasing interest for its potential therapeutic applications in a range of non-Alzheimer's neuropathies. Its dual mechanism of action—reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs)—positions it as a compelling candidate for mitigating nerve damage and dysfunction in various pathological contexts.[1][2][3] This technical guide synthesizes the current landscape of exploratory preclinical and clinical research into galantamine for non-Alzheimer's neuropathies, providing a detailed overview of key findings, experimental methodologies, and proposed signaling pathways. While research is still in its nascent stages for many neuropathy subtypes, the existing data warrants a comprehensive review to inform future investigations and drug development efforts.

Core Mechanisms of Action

Galantamine's therapeutic potential in neuropathies is primarily attributed to its unique ability to modulate the cholinergic system.

-

Acetylcholinesterase Inhibition: By inhibiting AChE, galantamine increases the synaptic availability of acetylcholine (ACh), enhancing cholinergic neurotransmission.[2][3] This is crucial in conditions where cholinergic signaling may be compromised.

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the ACh binding site. This binding potentiates the receptor's response to ACh, sensitizing it and enhancing ion channel opening. This modulation of nAChRs is a key differentiator from other AChE inhibitors and is thought to contribute significantly to its neuroprotective effects.

Figure 1: Dual Mechanism of Galantamine Action.

Exploratory Studies in Specific Non-Alzheimer's Neuropathies

This section details the findings from preclinical and clinical studies investigating galantamine's efficacy in various non-Alzheimer's neuropathies.

Traumatic Peripheral Nerve Injury

Preclinical research suggests a neuroprotective role for galantamine in the context of traumatic peripheral nerve damage.

Experimental Model: Rat Sciatic Nerve Compression Injury

A study utilized a rat model of sciatic nerve injury (SCI) induced by surgical clip compression to evaluate the effects of galantamine on peripheral nerve degeneration.

Experimental Protocol:

Figure 2: Experimental Workflow for Rat Sciatic Nerve Injury Model.

Quantitative Data Summary:

| Group | Mean Distal Nerve Thickness (μm ± SD) | Apoptotic Index (Mean ± SD) |

| Sham | 6.4 ± 1.0 | 5.5 ± 2.0 |

| SCI + Saline | 12.8 ± 1.4 | 40.8 ± 6.7 |

| SCI + Galantamine | 9.0 ± 1.1 | 17.9 ± 3.8 |

| Data from a study on experimental sciatic nerve compression in rats. |

Key Findings:

-

Galantamine administration significantly reduced the increase in nerve fiber thickness and the number of apoptotic cells compared to the saline-treated group.

-

These findings suggest that galantamine exerts a neuroprotective effect on peripheral nerve degeneration following traumatic injury, potentially through anti-inflammatory and anti-apoptotic mechanisms.

Diabetic Neuropathy-Related Complications

While direct studies on galantamine for diabetic neuropathy are limited, research on its effects on glycemic control and diabetic nephropathy in animal models provides indirect evidence of its potential benefits.

Experimental Model: n5-STZ-Induced Diabetic Rats

A study investigated the antidiabetic effects of galantamine in a neonatal streptozotocin (n5-STZ)-induced diabetic rat model.

Experimental Protocol:

-

Induction of Diabetes: Neonatal rats were administered streptozotocin to induce a diabetic state.

-

Treatment Groups: Diabetic rats were treated with varying doses of galantamine (2.5, 5, and 10 mg/kg), vildagliptin (a DPP-4 inhibitor), or a combination of galantamine and vildagliptin for 4 weeks.

-

Outcome Measures: Parameters related to glucose homeostasis (fasting serum glucose, insulin, fructosamine), lipid profiles, and acetylcholinesterase activity in the brain, liver, and muscle were assessed.

Quantitative Data Summary (Selected Parameters):

| Treatment Group | Fasting Serum Glucose (mg/dl) | Serum Insulin (μU/ml) | Brain AChE Activity (U/g tissue) |

| Normal Control | 98.7 ± 2.1 | 15.2 ± 0.4 | 0.28 ± 0.01 |

| Diabetic Control | 245.3 ± 5.6 | 7.1 ± 0.2 | 0.53 ± 0.02 |

| Galantamine (5 mg/kg) | 152.8 ± 3.9 | 11.8 ± 0.3 | 0.35 ± 0.01 |

| Galantamine (10 mg/kg) | 121.4 ± 3.1 | 13.9 ± 0.4 | 0.31 ± 0.01 |

| Data from a study on n5-STZ diabetic rats. |

Key Findings:

-

Galantamine dose-dependently lowered fasting serum glucose and increased serum insulin levels.

-

It also reduced the elevated acetylcholinesterase activity in the brain, liver, and muscle of diabetic rats.

-

These findings suggest that galantamine may have a beneficial role in managing diabetic conditions, which could indirectly ameliorate diabetic neuropathy.

Chemotherapy-Induced Neuropathy (CIN)

A preclinical study has explored the potential of galantamine to mitigate the neurotoxicity associated with the chemotherapeutic agent doxorubicin.

Experimental Model: Doxorubicin-Induced Neurotoxicity in Rats

This study investigated the ameliorative effects of galantamine on doxorubicin (DXR)-induced brain neurotoxicity in a rat model.

Experimental Protocol:

-

Animal Groups: Forty rats were divided into four groups: control, DXR-only, DXR + galantamine, and galantamine-only.

-

Treatment Regimen: The study was conducted over fourteen days.

-

Outcome Measures: The study assessed markers of neuroinflammation (NF-κB, COX-2), oxidative stress (MDA, SOD), and apoptosis (Bax, Bcl-2, caspase-3) in brain tissue.

Key Findings:

-

Doxorubicin treatment led to increased neuroinflammation, oxidative stress, and apoptosis in the brain.

-

Co-administration of galantamine with doxorubicin was observed to positively impact these biological markers, suggesting a neuroprotective effect against chemotherapy-induced neurotoxicity.

Toxic Neuropathy: Organophosphate-Induced Neuropathy

Galantamine has been investigated as a potential countermeasure against the neurotoxicity of organophosphorus (OP) compounds, which can cause a delayed-onset polyneuropathy.

Mechanism in Organophosphate Poisoning:

Organophosphates irreversibly inhibit AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. Galantamine, as a reversible AChE inhibitor, can protect the enzyme from irreversible inhibition by OP compounds if administered prophylactically or shortly after exposure. Its ability to cross the blood-brain barrier allows it to exert this protective effect in the central nervous system as well. Furthermore, its allosteric potentiating ligand (APL) activity on nAChRs may help prevent the neurodegeneration that is a hallmark of OP toxicity.

Figure 3: Protective Role of Galantamine in Organophosphate Poisoning.

Experimental Models:

Studies in various animal models, including guinea pigs and monkeys, have demonstrated that galantamine, in combination with atropine, can effectively counteract the lethal effects of OP nerve agents like soman and sarin.

Key Findings:

-

Oral pretreatment with clinically relevant doses of galantamine was shown to be effective in preventing the acute toxicity of supralethal doses of soman in monkeys.

-

Galantamine was found to be more effective and less toxic than other AChE inhibitors like pyridostigmine and huperzine in preventing the lethality of nerve agents in guinea pigs.

Future Directions and Conclusion

The exploratory studies to date provide a promising, albeit incomplete, picture of galantamine's potential in treating non-Alzheimer's neuropathies. The evidence is most robust in preclinical models of traumatic peripheral nerve injury and organophosphate-induced neuropathy. The findings related to chemotherapy-induced neurotoxicity and the beneficial effects on metabolic parameters in diabetic models suggest broader applicability.

However, a significant gap exists in the literature concerning clinical trials and preclinical studies for other common neuropathies, such as autonomic neuropathy and small fiber neuropathy. Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of galantamine in various human neuropathies.

-

Expanding preclinical research to include a wider range of neuropathy models.

-

Further elucidating the specific downstream signaling pathways modulated by galantamine's action on nAChRs in the context of nerve injury and repair.

References

- 1. Neuroprotective Effects of Galantamine on Nerve Agent Toxicity and Damage – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Oral Pretreatment with Galantamine Effectively Mitigates the Acute Toxicity of a Supralethal Dose of Soman in Cynomolgus Monkeys Posttreated with Conventional Antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biochemical Properties of Galantamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine is a tertiary alkaloid, originally isolated from the bulbs of the snowdrop plant (Galanthus nivalis). It is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme and also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1] This dual mechanism of action distinguishes it from other cholinesterase inhibitors and contributes to its therapeutic effects in the symptomatic treatment of mild to moderate dementia of the Alzheimer's type.[2] This guide provides an in-depth overview of the core biochemical properties of galantamine hydrobromide, including its mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization.

Physicochemical Properties

This compound is the hydrobromide salt of galantamine. It presents as a white to almost white powder and is sparingly soluble in water.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₁NO₃・HBr | [3] |

| Molecular Weight | 368.27 g/mol | [3] |

| IUPAC Name | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][4]benzazepin-6-ol hydrobromide |

Mechanism of Action

Galantamine exerts its therapeutic effects through a dual mechanism of action:

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons.

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further augmenting cholinergic signaling. This allosteric modulation is a unique feature of galantamine among currently approved Alzheimer's medications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in humans.

Absorption and Distribution

| Parameter | Value | Reference |

| Bioavailability | 80-100% | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Protein Binding | 18% | |

| Volume of Distribution (Vd) | 175 L |

Metabolism and Excretion

Galantamine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP3A4 being the major isoforms involved. It is also subject to glucuronidation.

| Parameter | Value | Reference |

| Major Metabolic Pathways | O-demethylation (CYP2D6), N-oxidation (CYP3A4), Glucuronidation | |

| Elimination Half-life | ~7 hours | |

| Excretion | Primarily renal (urine) |

Quantitative Biochemical Data

Acetylcholinesterase Inhibition

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 410 nM | Human Recombinant AChE | |

| IC₅₀ | 1.92 µM | Electric Eel AChE | |

| Ki | 7.1 µg/g | Rat Brain AChE | |

| Ki | 8.3 µg/g | Mouse Brain AChE | |

| Ki | 19.1 µg/g | Rabbit Brain AChE |

Nicotinic Acetylcholine Receptor Potentiation

| Parameter | Value | Receptor Subtype | System | Reference |

| Potentiation Concentration Range | 0.1 - 1 µM | α3β4, α4β2, α6β4 | Human Embryonic Kidney (HEK-293) cells | |

| Maximum Potentiation | ~22% enhancement of ACh response | α7 | Xenopus oocytes |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and inhibition.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer (pH 8.0).

-

Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

Galantamine solution at varying concentrations (or buffer for control wells).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each galantamine concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the galantamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-